Impureté G de l'édoxaban

Vue d'ensemble

Description

Edaravone Impurity.

Applications De Recherche Scientifique

Anticoagulant

L'impureté G de l'édoxaban est un nouveau médicament anticoagulant agissant comme un inhibiteur direct, sélectif et réversible du facteur Xa de la coagulation {svg_1}. Il est prescrit pour le traitement de la thromboembolie veineuse, qui comprend la thrombose veineuse profonde et l'embolie pulmonaire {svg_2}.

Application post-chirurgicale

Il est également utilisé après une chirurgie de remplacement de la hanche ou du genou pour prévenir un type de caillot sanguin appelé thrombose veineuse profonde (TVP) {svg_3}.

Traitement de la COVID-19

La mort subite due à une embolie pulmonaire, conséquence d'une infection au coronavirus (COVID-19), est un problème émergent. En conséquence, l'Organisation mondiale de la santé a introduit de nouvelles lignes directrices pour traiter les patients atteints de COVID-19 avec des anticoagulants oraux {svg_4}. Le tosilate de monohydrate d'édoxaban est un anticoagulant oral qui ne nécessite pas d'hospitalisation après l'ajustement de la dose {svg_5}.

Analyse spectrofluorimétrique

Une méthode spectrofluorimétrique dérivée précise, sensible, écologique, simple, rapide et dérivée a été mise au point pour quantifier le tosilate de monohydrate d'édoxaban sous forme pure et dans les formes pharmaceutiques {svg_6}.

Essais de stabilité

L'édoxaban possède une liaison oxamide qui est sensible à l'hydrolyse acide. Une méthode de chromatographie liquide ultra-performante validée et à gradient linéaire a été appliquée pour l'identification et la caractérisation des produits de dégradation acide de l'édoxaban dans l'ingrédient pharmaceutique actif (API) {svg_7}.

Développement de méthodes analytiques

L'impureté 132 de l'édoxaban peut être utilisée pour le développement de méthodes analytiques, la validation des méthodes (AMV), l'application de contrôle de la qualité (CQ) pour les demandes d'autorisation abrégée de mise sur le marché (ANDA) ou pendant la production commerciale de l'édoxaban {svg_8}.

Mécanisme D'action

Target of Action

Edoxaban impurity G, also known as N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa (FXa) . FXa is a serine endopeptidase that plays a crucial role in the coagulation cascade, which is responsible for blood clotting .

Mode of Action

Edoxaban impurity G acts as a direct, selective, and reversible inhibitor of FXa . By inhibiting FXa, it prevents the stepwise amplification of protein factors needed to form blood clots . It can inhibit the free FXa factor, thrombin IIa, and thrombin-induced platelet aggregation without the involvement of antithrombin III .

Biochemical Pathways

The inhibition of FXa by Edoxaban impurity G disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This action suppresses thrombin generation and a range of platelet activation parameters, including fragment 1+2, thrombin–antithrombin complex, and β-thromboglobulin .

Pharmacokinetics

Edoxaban impurity G exhibits several pharmacokinetic properties that contribute to its bioavailability and efficacy :

- It quickly reaches peak plasma concentrations within 1.0–2.0 hours of administration .

- It has a half-life of 10–14 hours .

- It has a relatively high oral bioavailability of approximately 62% .

- Its clearance involves both renal and non-renal pathways to almost equal extents .

- Co-administration with strong P-glycoprotein inhibitors requires dose reduction to avoid the risk of over-exposure .

Result of Action

The inhibition of FXa by Edoxaban impurity G results in a reduction in the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .

Action Environment

The exposure of edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment . Additionally, the stability of Edoxaban impurity G can be affected by acid hydrolysis .

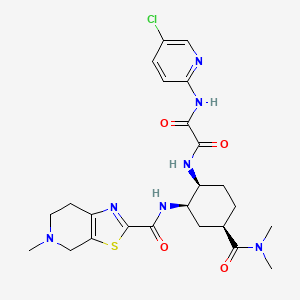

Activité Biologique

N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H30ClN7O4S, with a molecular weight of approximately 548.07 g/mol. Its structure includes a chlorinated pyridine moiety, a cyclohexyl group, and a thiazolo-pyridine derivative. The presence of functional groups such as amides and chlorinated pyridine suggests possible interactions with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C24H30ClN7O4S |

| Molecular Weight | 548.07 g/mol |

| IUPAC Name | N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-... |

| CAS Number | 1255529-26-0 |

| Purity | 98% |

Preliminary studies indicate that N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-...) may exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Binding : Its structural components suggest potential binding to specific receptors that could modulate physiological responses.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation; however, initial findings suggest:

- Antimicrobial Activity : Similar compounds have shown moderate antibacterial properties.

- Anticancer Potential : The unique structure may confer cytotoxic effects against certain cancer cell lines.

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial properties of related compounds, N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-...) exhibited promising results against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy.

Results Summary :

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cytotoxicity Assay

A cytotoxicity assay conducted on various cancer cell lines indicated that the compound could induce apoptosis in specific types of cancer cells. The results highlighted its potential as an anticancer agent.

Cytotoxicity Results :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

Propriétés

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-UKPHBRMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099254 | |

| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255529-26-0 | |

| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255529-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.